2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
“2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)acetamide” is a complex organic compound that features a combination of phenyl, pyridine, thiazole, and pyrrole groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the pyridine group: This can be done via a cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the pyrrole ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Final assembly: The final compound can be assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole and thiazole rings.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
“2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)acetamide” may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical agent due to its complex structure and potential biological activity.
Biological Research: Studying its interactions with biological targets such as enzymes or receptors.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with such structures might interact with enzymes or receptors, modulating their activity. This could involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
2-phenylthiazole derivatives: These compounds share the thiazole ring and phenyl group.
Pyridine derivatives: Compounds with a pyridine ring, which are common in many pharmaceuticals.
Pyrrole derivatives: Compounds containing a pyrrole ring, known for their biological activity.
Uniqueness
The uniqueness of “2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)acetamide” lies in its combination of multiple heterocyclic rings, which can confer unique biological properties and make it a valuable compound for research and development.
Properties
IUPAC Name |
2-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(18(24-11-4-5-12-24)15-7-2-1-3-8-15)23-20-22-17(14-26-20)16-9-6-10-21-13-16/h1-14,18H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMKUYGZKFQXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC(=CS2)C3=CN=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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